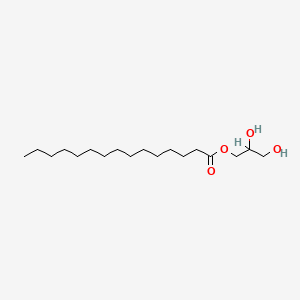

![molecular formula C57H108O6 B3026067 二十酸,2-[(1-氧代十六烷基)氧基]-3-[[(9Z)-1-氧代-9-十八碳烯-1-基]氧基]丙基酯 CAS No. 81637-57-2](/img/structure/B3026067.png)

二十酸,2-[(1-氧代十六烷基)氧基]-3-[[(9Z)-1-氧代-9-十八碳烯-1-基]氧基]丙基酯

描述

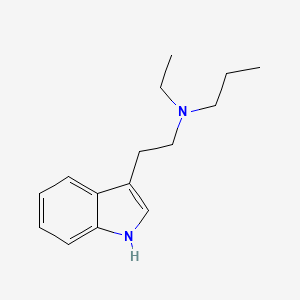

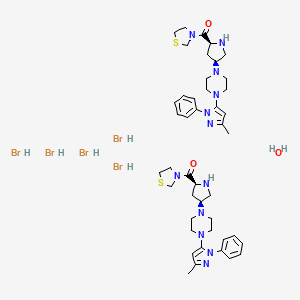

Eicosanoic acid, 2-[(1-oxohexadecyl)oxy]-3-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]propyl ester, also known as 1-Arachidin-2-Palmitin-3-Olein, is a chemical compound with diverse applications in scientific research. It is a product in the category of TAG Mixed FA .

Molecular Structure Analysis

The molecular formula of this compound is C57H108O6 and it has a molecular weight of 889.47 . The structure can be represented by the SMILES notation:O=C(OCC(OC(=O)CCCCCCCCCCCCCCC)COC(=O)CCCCCCCCCCCCCCCCCCC)CCCCCCCC=CCCCCCCCC . Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Further physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.科学研究应用

化学成分和合成

植物化学成分:一项研究调查了卫矛的化学成分,分离出化合物,包括9,12-二十二烯酸(9Z,12Z)-,2-羟基-3-[[(9Z)-1-氧代-9-十八碳烯-1-基]氧基]丙基酯,确定它作为其他化合物中的一种重要化合物。这项研究突出了该植物多样的化学特征及其生产新型天然产物的潜力(周海成,2010)。

合成方法:已经记录了合成相关脂肪酸的努力,说明了合成此类化合物的复杂性和挑战。例如,19-顺-二十二碳烯酸、17-顺-二十碳烯酸和15-顺-十八碳烯酸的合成突出了8-十一碳炔酸链延伸的难度,需要采用其他策略来获得这些脂肪酸(R. Klok, G. Egmond, H. Pabon, 2010)。

生物活性及应用

生物活性研究:对有毒蘑菇Amanita spissacea中化合物的基于生物活性的分析发现对人肺癌细胞系具有有效细胞毒活性的化合物。在分离的化合物中,一些表现出显着的细胞毒作用,暗示了从天然来源发现新型抗癌候选药物的潜力(So海敏等,2019)。

氧脂素和炎症:一项关于循环酯化类花生酸和其他氧脂素对内皮功能影响的研究突出了这些化合物在炎症和动脉粥样硬化中的作用。它强调了源自多不饱和脂肪酸的氧脂素在内皮功能障碍中的复杂作用,可能为动脉粥样硬化的治疗靶点提供信息(G. Shearer, J. Newman, 2009)。

代谢研究

- 昆虫交配中的代谢组学:直接浸没固相微萃取 (DI-SPME) 的应用提供了对地中海果蝇 (Ceratitis capitata) 在交配过程中的生物学变化的见解。本研究展示了像 DI-SPME 这样的化学提取技术如何帮助了解代谢化合物对生物过程(例如昆虫交配)的反应(Hasan Al-Khshemawee 等,2018)。

作用机制

Target of Action

The primary targets of this compound are currently unknown. This compound is a type of triacylglycerol (TAG), which are known to play crucial roles in energy storage and lipid metabolism . .

Mode of Action

The mode of action of this compound is not well-studied. As a TAG, it is likely involved in the storage of energy and could be hydrolyzed by lipases to release fatty acids and glycerol. These products can then be used in various metabolic processes .

Biochemical Pathways

This compound, as a TAG, is likely involved in lipid metabolism. TAGs are typically stored in adipose tissue and can be mobilized for energy through the process of lipolysis. This involves the hydrolysis of the TAG to release fatty acids and glycerol, which can then be used in the production of ATP .

Pharmacokinetics

The ADME properties of this compound are not well-documented. As a lipid molecule, it is likely to be absorbed in the intestine and transported in the blood bound to lipoproteins. It may be stored in adipose tissue due to its lipid nature .

Result of Action

As a tag, it is likely involved in energy storage and could contribute to the energy balance of the cell .

Action Environment

Environmental factors such as diet and physical activity can influence the action of this compound. A diet high in fats can increase the levels of TAGs in the body, while physical activity can lead to the mobilization of stored TAGs for energy .

生化分析

Biochemical Properties

It is known that TAGs, the class of compounds it belongs to, play a crucial role in metabolism as energy sources and transporters of dietary fat . They interact with various enzymes such as lipases for the breakdown of fats .

Cellular Effects

The cellular effects of eicosanoic acid, 2-[(1-oxohexadecyl)oxy]-3-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]propyl ester are not fully known. Tags are known to influence various cellular processes. They serve as a reserve of energy and are stored in the adipose tissue in the form of fat droplets . Changes in TAG concentration can affect cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

As a TAG, it is likely to be involved in the storage of energy and could interact with various enzymes and proteins involved in lipid metabolism .

Temporal Effects in Laboratory Settings

Tags are known to be stable molecules and can be stored for long periods in adipose tissue .

Metabolic Pathways

Tags are known to be metabolized in the process of lipolysis to release glycerol and fatty acids, which can then be used in energy production .

Transport and Distribution

Tags are known to be transported in the body through the bloodstream, packaged into lipoproteins .

Subcellular Localization

Tags are typically stored in the adipose tissue and can also be found within cells in lipid droplets .

属性

IUPAC Name |

[2-hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropyl] icosanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C57H108O6/c1-4-7-10-13-16-19-22-25-27-28-30-33-35-38-41-44-47-50-56(59)62-53-54(63-57(60)51-48-45-42-39-36-31-24-21-18-15-12-9-6-3)52-61-55(58)49-46-43-40-37-34-32-29-26-23-20-17-14-11-8-5-2/h26,29,54H,4-25,27-28,30-53H2,1-3H3/b29-26- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPMNDOUIDVDQOW-WCTVFOPTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\CCCCCCCC)OC(=O)CCCCCCCCCCCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C57H108O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

889.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

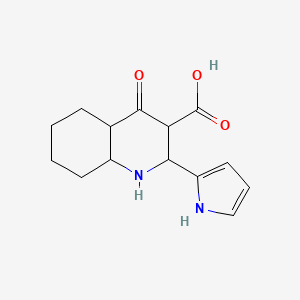

![6-[[(2R)-3,3-Dimethyloxiran-2-yl]methyl]-7-methoxychromen-2-one](/img/structure/B3025984.png)

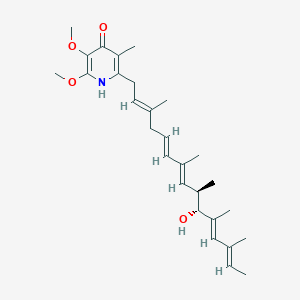

![[(1R,5'S,6R,6'R,8R,10E,12R,13S,14E,16E,20R,21R,24S)-6'-Ethyl-21,24-dihydroxy-5',11,13,22-tetramethyl-2-oxospiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-12-yl] (2E)-2-methoxyimino-2-phenylacetate](/img/structure/B3025985.png)

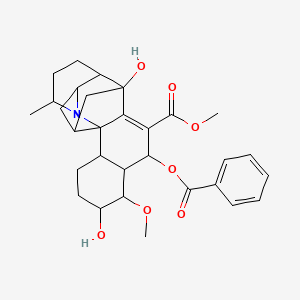

![N,N-diethyl-5-nitro-2-[(4-propoxyphenyl)methyl]-1H-benzimidazole-1-ethanamine, monohydrochloride](/img/structure/B3025995.png)

![(R)-4-hydroxy-N,N,N-trimethyl-10-oxo-7-[(1-oxohexadecyl-1-13C)oxy]-3,5,9-trioxa-4-phosphapentacosan-1-aminium-10-13C, 4-oxide, inner salt](/img/structure/B3025997.png)

![[5R-(3E,5R,6S,16R)]-butanedioic acid, mono(5-hydroxy-16-methyl-2-oxooxacyclohexadec-3-en-6-yl) ester](/img/structure/B3026002.png)